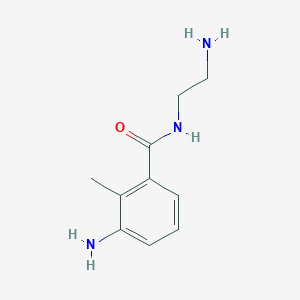

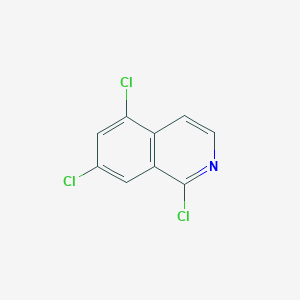

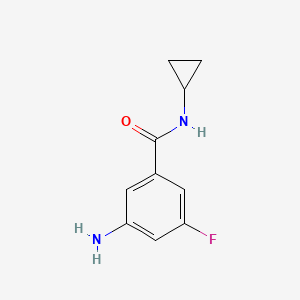

![molecular formula C11H14ClN3O3 B1406056 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine CAS No. 1500168-61-5](/img/structure/B1406056.png)

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine

Vue d'ensemble

Description

“5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine” is a chemical compound with the molecular formula C11H14ClN3O3 . It is a derivative of pyridine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be found in the PubChem database . The compound has a complex structure with multiple functional groups, including a chloro group, a nitro group, a methoxy group, and a piperidinyl group .

Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in the PubChem database . The database provides information about its structure, chemical names, classification, patents, literature, biological activities, and more .

Applications De Recherche Scientifique

Nitration and Derivatization of Pyridine N-oxides

The nitration of pyridine N-oxides, including compounds structurally similar to "5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine", has been studied to understand the influence of substituents on the nitration reaction. For instance, the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide have been reported, yielding mononitrated and dinitrated products under varying conditions (Bissell & Swansiger, 1987). This research highlights the synthetic pathways and the effect of substituents on the reactivity of pyridine N-oxides.

Kinetics of Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitutions at the pyridine ring, specifically the reactions of chloro-nitropyridines with piperidine, have been extensively studied. The research provides insights into the reactivity and mechanism of substitution reactions involving pyridine derivatives and piperidine, which is crucial for understanding the chemical behavior of "this compound" (Hamed, 1997).

Synthesis and Properties of Novel Compounds

Research on the synthesis of novel compounds, such as bacteriochlorins with integral spiro-piperidine motifs, demonstrates the versatility of piperidine derivatives in constructing complex molecular architectures. This work illustrates the potential for incorporating piperidine units, similar to those in "this compound", into larger, functionally diverse molecules (Reddy et al., 2013).

Application in Material Science

Studies on the adsorption and corrosion inhibition properties of piperidine derivatives on metal surfaces highlight the potential application of such compounds in material science. The research on piperidine derivatives' interaction with iron surfaces provides valuable insights into the protective capabilities of nitrogen-containing heterocycles against corrosion, which may extend to compounds like "this compound" (Kaya et al., 2016).

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field, and we can expect more advances in the future.

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which include 5-chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

It’s known that piperidine derivatives have been synthesized via various intra- and intermolecular reactions .

Analyse Biochimique

Biochemical Properties

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the nitro group can participate in redox reactions, while the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. Specific enzymes and proteins that interact with this compound include cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group can undergo reduction to form reactive intermediates that can covalently modify enzymes and proteins. Additionally, the piperidine moiety can interact with hydrophobic pockets in proteins, influencing their conformation and activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound can influence the activity of enzymes and cofactors involved in metabolic pathways, potentially leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the presence of a nitro group may facilitate the localization of the compound to the mitochondria, where it can influence mitochondrial function and energy production .

Propriétés

IUPAC Name |

5-chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c12-9-5-10(15(16)17)11(14-6-9)18-7-8-1-3-13-4-2-8/h5-6,8,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTJUOCTJWEZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

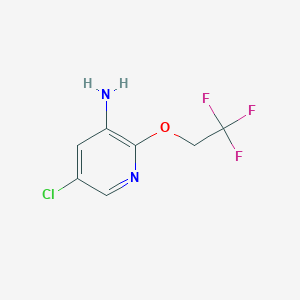

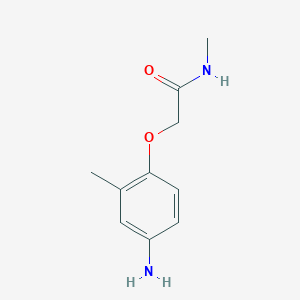

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

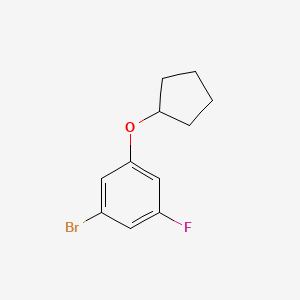

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

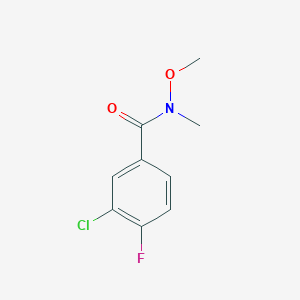

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)